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Fungal Producers and Phylogenetic Distribution

Cercosporamide is produced by a diverse range of fungi across different orders and ecological niches. The

table below summarizes the documented fungal producers.

Fungal Producer Taxonomic Classification Ecological Niche
Key
Reference(s)

Phaeosphaeriaceae GV-
1

Family: Phaeosphaeriaceae;

Order: Pleosporales [1]

Endophytic (isolated

from guava) [1]

[1]

Phoma sp. NG-25
(Didymella clade)

Genus: Phoma; Order:

Pleosporales [2]

Endophytic [2] [3] [2]

Cercosporidium
henningsii

Order: Mycosphaerellales [2]

[4]

Plant Pathogen [2] [2]

Cadophora orchidicola Order: Helotiales [2] Endophytic (from

Kalimeris indica) [2]

[2]

Lachnum and

Pseudaegerita spp.

Order: Helotiales [2] Saprobic (on rotten

twigs/leaves) [2]

[2]
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Fungal Producer Taxonomic Classification Ecological Niche
Key
Reference(s)

Verruculina enalia - Marine / Wood-

decaying [2]

[2]

This phylogenetic diversity highlights cercosporamide's production is not confined to a single fungal

lineage but is a trait found in species from orders including Pleosporales, Mycosphaerellales, and

Helotiales [1] [2] [4]. These fungi occupy varied ecological niches, from plant pathogens and endophytes to

saprobes and marine fungi [2].

Mechanism of Action: A Dual Antifungal Strategy

Cercosporamide's antifungal activity stems from its ability to target two critical pathways, with a primary

and well-characterized mechanism.

Primary Action: Inhibition of the Pkc1-Mediated Cell Wall
Integrity Pathway

Cercosporamide is a highly selective and potent inhibitor of fungal Protein Kinase C (Pkc1) [5]. Pkc1 is

a master regulator of the Cell Wall Integrity (CWI) signaling pathway, which is highly conserved and

essential for fungal cell wall biosynthesis and repair [5].

Consequence of Inhibition: Loss of Pkc1 function leads to impaired cell wall maintenance, resulting
in rapid cell autolysis and death [5].

Therapeutic Synergy: This mechanism is distinct from other antifungal classes. Notably,
cercosporamide exhibits strong synergistic antifungal activity when combined with

echinocandins, which inhibit β-1,3-glucan synthase, another key component of cell wall biosynthesis.
Targeting these two different steps in the same pathway creates a powerful combinatory effect [5].

The following diagram illustrates this primary mechanism and its synergistic relationship with echinocandin

drugs.
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Secondary Action: Inhibition of BMP Receptor Kinases

Research in zebrafish models and human cells has revealed that cercosporamide also acts as an inhibitor of

Bone Morphogenetic Protein (BMP) receptor type I kinases [6]. While this activity is of significant

interest for therapeutic areas like fibrodysplasia ossificans progressiva, its direct contribution to antifungal

efficacy is less clear and may represent an off-target effect in a mammalian host context [6].

Antifungal Activity Data
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Cercosporamide exhibits a broad but variable spectrum of activity against human and plant pathogenic

fungi.

Activity Against Human Pathogens

Testing against clinically relevant species shows promising, though not universal, activity [1].

Pathogen Strain
Cercosporamide MIC
(μg/mL)

Key Contextual Note

Candida tropicalis ATCC

200956

15.6 Strain resistant to amphotericin B

and azoles [1].

Candida auris CBS 10913 125 Multidrug-resistant emerging

pathogen [1].

Candida pseudohaemulonii 125 -

Candida parapsilosis ATCC
22019

250 -

Cryptococcus neoformans H99 250 -

Candida albicans, C. glabrata, C.
krusei

>1000 Not susceptible within tested range

[1].

Activity Against Plant Pathogens

Cercosporamide demonstrates strong efficacy against important agricultural fungi, particularly pepper

anthracnose pathogens [3] [2].

Plant Pathogen EC₅₀ (μg/mL) Disease

Colletotrichum gloeosporioides 3.8 Pepper Anthracnose [3] [2]
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Plant Pathogen EC₅₀ (μg/mL) Disease

Colletotrichum scovillei 7.0 Pepper Anthracnose [3] [2]

Detailed Experimental Protocols

For your experimental work, here are detailed methodologies for key assays from the search results.

Cercosporamide Production and Optimization

Fermentation (for Phaeosphaeriaceae GV-1): Inoculate a bioreactor containing YM liquid medium

(e.g., 10 g/L glucose, 5 g/L peptone, 3 g/L malt extract, 3 g/L yeast extract). Incubate at 25°C with
agitation (100 rpm) for 96 hours [1].

Optimal Production (for Phoma sp. NG-25): For higher yields, grow in Beef Peptone Dextrose
(BPD) broth for 18 days at 20°C with 12h/12h light/dark cycles and agitation (150 rpm). The reported

titer reached 77.5 µg/mL [2].
Extraction & Purification: Filter the fermented medium. Extract the filtrate with an equal volume of

ethyl acetate. Recover the active compound by alkalinizing the organic phase with 0.1 M NaOH, then
acidify the resulting aqueous phase with HCl to precipitate crude cercosporamide [1].

Antifungal Susceptibility Testing

Broth Microdilution (for MIC): Follow standardized protocols (e.g., CLSI M27-A3 for yeast, M38 for

molds). Prepare serial dilutions of cercosporamide in RPMI 1640 medium buffered with MOPS.
Inoculate wells and read MICs after incubation. For amphotericin B (AMB), MIC is the lowest

concentration that inhibits 90% of growth; for azoles and cercosporamide, it is the concentration
that inhibits 50% of growth [1].

Minimum Fungicidal Concentration (MFC): Aliquot 10 µL from wells showing no growth in the MIC
assay and spot onto Potato Dextrose Agar (PDA). The MFC is the lowest concentration that results

in 99.9% killing of the initial inoculum [1].
Checkerboard Assay (for Synergy): Use a microtiter checkerboard method to combine

cercosporamide with other antifungals (e.g., echinocandins). Calculate the Fractional Inhibitory
Concentration (FIC) index to determine if the interaction is synergistic (FIC index ≤0.5) [5].
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Research Implications and Future Directions

The data positions cercosporamide as a promising candidate for a novel antifungal agent, primarily due to

its unique mechanism of action targeting Pkc1 and its synergistic potential with echinocandins [5].

Future research should focus on:

Strain Engineering and Fermentation Optimization: Enhance production yields from native fungal
producers or explore heterologous expression [1] [2].

Medicinal Chemistry: While cercosporamide itself has limited activity against some key pathogens
like C. albicans, it serves as an excellent lead compound for developing analogs with improved

potency and spectrum [1].
Combination Therapy Development: Its synergy with echinocandins presents a compelling strategy

to enhance efficacy and potentially overcome resistance, warranting further in vivo studies [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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